Home > Products > Screening Compounds P39907 > 3-cyclopropyl-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
3-cyclopropyl-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid - 1011397-49-1

3-cyclopropyl-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Catalog Number: EVT-3208441
CAS Number: 1011397-49-1
Molecular Formula: C17H14FN3O2
Molecular Weight: 311.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1,6-Diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Compound Description: This compound serves as a starting material for synthesizing various pyrazolo[3,4-b]pyridine derivatives, including pyrazoles, oxadiazoles, thiadiazoles, triazoles, triazolothiadiazoles, and triazolothiadiazines []. This research explored the synthesis of new pyrazolo[3,4-b]pyridines and their potential antimicrobial activities.

Relevance: Both this compound and 3-cyclopropyl-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid belong to the pyrazolo[3,4-b]pyridine class of compounds, sharing the core pyrazolopyridine structure. The substituents on the phenyl rings and the presence of a carboxylic acid group in the target compound differentiate it from 1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile .

4-(2-Fluorophenyl)-6-(1H-indol-1-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Compound Description: This compound exhibits a unique crystal structure characterized by a complex network of hydrogen bonds. These hydrogen bonds form double chains, creating cavities that potentially accommodate disordered solvent molecules [].

Relevance: The core structural feature of the pyrazolo[3,4-b]pyridine ring system is shared between this compound and 3-cyclopropyl-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid . Although they share the core structure, variations in substituents, like the indole group and carbonitrile, differentiate them.

5-Amino-3-methyl-1-phenyl-1H-pyrazole

Compound Description: This compound serves as a key precursor in the synthesis of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids, which were screened for their antibacterial properties [].

Relevance: 5-Amino-3-methyl-1-phenyl-1H-pyrazole is a crucial building block in synthesizing various pyrazolo[3,4-b]pyridine derivatives. The target compound, 3-cyclopropyl-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, likely shares this common starting material in its synthetic pathway, emphasizing the close structural connection between pyrazole and pyrazolo[3,4-b]pyridine compounds .

BAY 41-2272 (5-Cyclopropyl-2-[1-(2-fluoro-benzyl)-1H-pyrazolo[3,4-b]pyridine-3-yl]pyrimidin-4-ylamine)

Compound Description: This compound is a soluble guanylyl cyclase (sGC) activator with vasodilatory properties. Research suggests its mechanism of action involves both sGC activation and stimulation of the sodium pump, leading to relaxation of ovine pulmonary artery []. It is also mentioned as an sGC activating compound used to study a newly generated PDE9 reporter cell line []. In another study, it was utilized to examine the role of efflux transporters in controlling intracellular cAMP or cGMP levels in the bladder, prostate, and urethra [].

Relevance: Both BAY 41-2272 and 3-cyclopropyl-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid share the pyrazolo[3,4-b]pyridine core structure and a cyclopropyl substituent. Differences arise from the presence of a pyrimidine ring and an amine group in BAY 41-2272, while the target compound features a carboxylic acid group and a different substitution pattern .

4-(4-Fluorophenyl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Compound Description: This compound is synthesized using microwave irradiation and features a tetrahydropyridine ring adopting a distorted envelope conformation [].

Relevance: This compound shares the pyrazolo[3,4-b]pyridine core structure with 3-cyclopropyl-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid. The distinctions lie in the presence of a carbonitrile group, an oxo group, and a tetrahydropyridine ring instead of a fully aromatic pyridine ring in the target compound .

1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester

Compound Description: This compound serves as a critical intermediate in the synthesis of the anticoagulant drug Apixaban [].

Relevance: While both this compound and 3-cyclopropyl-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid are members of the pyrazolopyridine family, they belong to different isomers (pyrazolo[3,4-c]pyridine vs. pyrazolo[3,4-b]pyridine). The presence of a carboxylic acid ester, a piperidine ring, and a tetrahydropyridine ring further differentiate it from the target compound .

1-(o-Chlorophenyl)-3-(2,3-dihydro-4-methyl-3-thioxo-4H-1,2,4-triazol-5-yl)-1H-pyrazolo[3,4-b]quinoxaline

Compound Description: This compound represents a novel pyrazolo[3,4-b]quinoxaline derivative synthesized from a triazole precursor through a series of reactions, including diazotization and cyclization [].

Relevance: While both this compound and 3-cyclopropyl-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid share the pyrazolo[3,4-b] core structure, they differ significantly. This compound incorporates a quinoxaline ring system and a triazole substituent, making it distinct from the target compound's pyrazolopyridine structure .

6-Aminoimidazo[4,5-b]pyrazolo[3,4-e]pyridine

Compound Description: This compound is a novel heterocyclic system synthesized through the cyclocondensation of N-Boc-4-aminopyrazole-5-carbaldehydes with creatinine. This approach offers a promising route to explore new biologically active compounds [].

Relevance: Although structurally distinct, both 6-aminoimidazo[4,5-b]pyrazolo[3,4-e]pyridine and 3-cyclopropyl-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid highlight the diverse possibilities in constructing fused heterocyclic systems from pyrazole building blocks, suggesting a shared chemical lineage despite the differences in their final structures .

3-Methyl-1-phenyl-6-pyrrol-1-yl-1H-pyrazolo[3,4-b]pyrazine-5-carboxylic acid hydrazide

Compound Description: This compound serves as a key intermediate for synthesizing new pyrazolo[3,4-b]pyrazine derivatives, some of which demonstrated promising antimicrobial activity against various bacterial and fungal strains [].

Relevance: This compound and 3-cyclopropyl-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid highlight the importance of pyrazole-derived heterocycles in medicinal chemistry. While structurally different (pyrazine vs. pyridine ring), they both demonstrate the potential of these compound classes for developing new therapeutic agents .

5-(2-Hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine

Compound Description: This compound is formed by reacting 6-methyl-4-oxo-4H-[1]-benzopyran-3-carboxaldehyde with 5-amino-3-methyl-1-phenylpyrazole. The reaction mechanism was investigated through kinetic studies of individual reaction steps [].

Relevance: The shared pyrazolo[3,4-b]pyridine core structure between this compound and 3-cyclopropyl-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid emphasizes their close structural relationship. Although they share this core structure, their substituents, particularly the benzoyl group, set them apart .

4,7-Dihydro-4-oxo-1H-pyrazolo[3,4-b]pyridine

Compound Description: This compound and its derivatives were studied to elucidate their structural features and reactivity, including debenzylation and cyclization reactions [].

Relevance: Both 4,7-Dihydro-4-oxo-1H-pyrazolo[3,4-b]pyridine and 3-cyclopropyl-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid are pyrazolo[3,4-b]pyridines, sharing the same core structure. The target compound differs in the presence of a carboxylic acid group, a cyclopropyl substituent, and a fully aromatic pyridine ring .

5-Acetyl-3-amino-4-(p-methoxyphenyl)-6-methylpyrazolo[3,4-b]pyridine

Compound Description: This compound is a key intermediate in synthesizing various pyrazolo[3,4-b]pyridine derivatives and fused tricyclic systems with potential biological activities [].

Relevance: Both this compound and 3-cyclopropyl-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid belong to the pyrazolo[3,4-b]pyridine class. While they share the core structure, the substitution patterns and functional groups (acetyl and amino groups) differentiate this compound from the target compound .

3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one

Compound Description: This pyrazolo[3,4-d][1,3]oxazin-4-one derivative is a precursor to various pyrazolo[3,4-d]pyrimidin-4-ones, which have shown anticancer activity against the MCF-7 human breast adenocarcinoma cell line [].

Relevance: This compound, while structurally related to 3-cyclopropyl-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid through their shared pyrazole moiety, represents a distinct class of heterocycles (pyrazolo[3,4-d][1,3]oxazin-4-one). This structural difference highlights the diversity of pyrazole-based compounds and their potential for diverse biological activities .

4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine

Compound Description: This compound serves as a key intermediate for synthesizing a range of imidazolopyrazole and pyrazolo[3,4-a]pyrimidine derivatives. Several of these derivatives showed promising antioxidant activity and the ability to protect DNA from damage [].

Relevance: 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine shares the core pyrazolo[3,4-b]pyridine structure with 3-cyclopropyl-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, highlighting their close structural relationship. Variations in substituents and the presence of an amine group distinguish it from the target compound .

Compound Description: This compound is a derivative of the fluoroquinolone antibiotic Moxifloxacin. It was synthesized and characterized for use in production monitoring and quality control [].

Relevance: Though structurally distinct from 3-cyclopropyl-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, N-Methyl Moxifloxacin Hydrochloride incorporates a pyrrolo[3,4-b]pyridine ring system, highlighting the prevalence of this structural motif in biologically active compounds .

3-Cyano-6-oxopyrazolo[3,4-d]pyrimidin-4-thione

Compound Description: This compound was identified as one of the bioactive compounds found in the methanolic extract of the fungus Macrophomia phaseolus. The extract displayed antifungal and antibacterial activity [].

Relevance: While structurally dissimilar to 3-cyclopropyl-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, 3-Cyano-6-oxopyrazolo[3,4-d]pyrimidin-4-thione emphasizes the presence of pyrazolopyrimidine structures in biologically active natural products. This connection highlights the broader relevance of pyrazole-based heterocycles in drug discovery .

Tracazolate (4-Butylamino-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester)

Compound Description: Tracazolate is a non-sedative anxiolytic drug. It exhibits anti-conflict activity in various animal models, suggesting potential anxiolytic properties in humans. Interestingly, Tracazolate enhances the binding of benzodiazepines to their receptors in the brain, a contrasting effect compared to benzodiazepine anxiolytics []. This compound was also studied for its metabolism, disposition, and pharmacokinetics in rats and dogs following oral and intravenous administration []. Further research identified 21 metabolites in rat plasma, highlighting its extensive biotransformation []. Subsequent investigations characterized urinary metabolites in rats and dogs, revealing diverse metabolic pathways, including deesterification, dealkylation, and oxidation [].

Compound Description: This compound is a phosphodiesterase inhibitor. Research suggests that it can increase excitatory junction potential (e.j.p.) amplitude, particularly when combined with dibutyryl cyclic AMP [].

1-(2-chlorophenyl)-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-one (BAY 73-6691)

Compound Description: This compound is a potent and selective inhibitor of phosphodiesterase 9 (PDE9) and is under preclinical development for Alzheimer's disease. It selectively inhibits human and murine PDE9 activity and shows only moderate activity against other cyclic nucleotide-specific phosphodiesterases [].

Relevance: This compound, while sharing the pyrazole ring with 3-cyclopropyl-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, belongs to a distinct class of pyrazolopyrimidines. This difference highlights the structural diversity within pyrazole-based heterocycles and their potential for different biological activities .

Overview

3-Cyclopropyl-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This compound belongs to the class of pyrazolo[3,4-b]pyridine derivatives, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties. The specific structure of this compound includes a cyclopropyl group, a fluorophenyl moiety, and a carboxylic acid functional group, which contribute to its chemical reactivity and biological interactions.

Synthesis Analysis

The synthesis of 3-cyclopropyl-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves several steps, utilizing various chemical reactions to construct the complex molecular structure. While specific methods may vary, a general synthetic route can be outlined as follows:

  1. Formation of the Pyrazole Ring: The initial step often involves the condensation of appropriate aldehydes or ketones with hydrazine derivatives to form the pyrazole ring.
  2. Cyclopropyl Group Introduction: The cyclopropyl moiety can be introduced via cyclopropanation reactions using reagents such as diazo compounds or through the use of cyclopropyl halides in nucleophilic substitution reactions.
  3. Fluorination: The introduction of the fluorophenyl group may be achieved through electrophilic aromatic substitution or by using fluorinated precursors.
  4. Carboxylic Acid Functionalization: Finally, the carboxylic acid group can be introduced through oxidation reactions or by hydrolysis of corresponding esters.

These steps require careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity.

Molecular Structure Analysis

The molecular structure of 3-cyclopropyl-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can be described using its molecular formula C18H16FN3O2C_{18}H_{16}FN_3O_2. Key features include:

  • Pyrazole Core: The pyrazole ring is a five-membered ring containing two nitrogen atoms at positions 1 and 2.
  • Cyclopropyl Group: This three-membered carbon ring contributes to the compound's rigidity and may influence its biological activity.
  • Fluorophenyl Moiety: The presence of the fluorine atom enhances the lipophilicity and potentially increases the binding affinity to biological targets.
  • Carboxylic Acid Functionality: This functional group is crucial for solubility in aqueous environments and can participate in hydrogen bonding with biological macromolecules.

X-ray crystallography studies and computational modeling can provide further insights into the spatial arrangement and conformational dynamics of this compound.

Chemical Reactions Analysis

3-Cyclopropyl-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid participates in various chemical reactions that may include:

  • Acid-Base Reactions: The carboxylic acid group can donate protons in acidic conditions or accept protons in basic environments.
  • Nucleophilic Substitution: The compound can undergo nucleophilic attack at electrophilic centers, particularly at the carbon atoms adjacent to the nitrogen atoms in the pyrazole ring.
  • Electrophilic Aromatic Substitution: The fluorophenyl moiety can engage in further functionalization through electrophilic substitution reactions.

These reactions are essential for modifying the compound's structure to enhance its pharmacological profile.

Mechanism of Action

The mechanism of action for 3-cyclopropyl-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is primarily linked to its interaction with specific biological targets such as receptors and enzymes. For instance:

  • PPARα Activation: Research indicates that derivatives of pyrazolo[3,4-b]pyridine can activate peroxisome proliferator-activated receptor alpha (PPARα), which plays a critical role in lipid metabolism and glucose homeostasis. The carboxylic acid group interacts with key residues within the ligand-binding domain of PPARα, stabilizing its active conformation and enhancing transactivation functions.

This mechanism underscores the importance of structural features in determining biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-cyclopropyl-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid include:

  • Molecular Weight: Approximately 318.34 g/mol.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water due to its hydrophobic components.
  • Melting Point: Specific melting point data is not widely available but is crucial for characterizing solid-state properties.

These properties are essential for determining formulation strategies in pharmaceutical applications.

Applications

The applications of 3-cyclopropyl-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid span several fields:

  1. Pharmaceutical Development: Due to its potential as a PPARα agonist, this compound could be explored for developing treatments for metabolic disorders such as dyslipidemia and type 2 diabetes.
  2. Biochemical Research: It serves as a valuable tool for studying signaling pathways involving PPARs and other related receptors.
  3. Drug Design: Its structural features provide a basis for designing novel compounds with improved efficacy and selectivity against specific biological targets.

Properties

CAS Number

1011397-49-1

Product Name

3-cyclopropyl-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

IUPAC Name

3-cyclopropyl-1-(4-fluorophenyl)-6-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid

Molecular Formula

C17H14FN3O2

Molecular Weight

311.31 g/mol

InChI

InChI=1S/C17H14FN3O2/c1-9-8-13(17(22)23)14-15(10-2-3-10)20-21(16(14)19-9)12-6-4-11(18)5-7-12/h4-8,10H,2-3H2,1H3,(H,22,23)

InChI Key

MAMLPLZJXWNSNN-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=NN(C2=N1)C3=CC=C(C=C3)F)C4CC4)C(=O)O

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C3=CC=C(C=C3)F)C4CC4)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.